molecular formula C17H21N5O3S B6458191 3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549018-96-2

3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6458191
CAS No.: 2549018-96-2
M. Wt: 375.4 g/mol
InChI Key: GDQIXTGKYJLREW-UHFFFAOYSA-N
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Description

3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.13651072 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic routes and reaction conditions: Synthesis of this complex compound typically involves a multi-step process. The oxadiazole ring is often constructed via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Piperazine derivatives are introduced through nucleophilic substitution reactions. The benzothiazole moiety, typically synthesized via cyclization of 2-aminothiophenol with carboxylic acids, is then integrated with the oxadiazole-piperazine intermediate under controlled conditions to form the final product.

  • Industrial production methods: Industrial synthesis might involve continuous flow processes to improve yield and purity, with strict control over reaction parameters like temperature, pressure, and reagent concentrations to ensure consistency and scalability.

Chemical Reactions Analysis

  • Types of reactions it undergoes: This compound can undergo various reactions including:

    • Oxidation: : Potentially forming sulfoxide or sulfone derivatives from the benzothiazole group.

    • Reduction: : Reduction of the oxadiazole or benzothiazole rings under strong conditions.

  • Common reagents and conditions: Reagents like potassium permanganate for oxidation or palladium-catalyzed hydrogenation for reduction are commonly used. Substitutions may involve alkylating agents or acyl chlorides under basic or acidic conditions.

  • Major products formed: The compound can form derivatives with altered pharmacological properties, such as sulfoxide or sulfone derivatives, or substituted piperazine derivatives with potential changes in biological activity.

Scientific Research Applications

  • In Chemistry:

  • In Biology and Medicine: : The compound has shown promise as an antimicrobial, antitumor, and anti-inflammatory agent, thanks to the unique properties of its constituent rings.

  • In Industry:

Mechanism of Action

  • Molecular targets and pathways involved: : This compound's mechanism of action is hypothesized to involve interactions with various cellular targets, such as enzymes and receptors. The benzothiazole moiety might interact with DNA or proteins, while the piperazine and oxadiazole rings could modulate enzyme activity. These interactions can lead to the observed biological effects such as antimicrobial or anticancer activities, mediated through pathways involving oxidative stress, apoptosis, or inhibition of cell proliferation.

Comparison with Similar Compounds

  • Piperazine derivatives, commonly used in antipsychotic medications.

  • Benzothiazole derivatives, noted for their anticancer and antimicrobial properties.

  • Oxadiazole derivatives, often utilized in antimicrobial and anti-inflammatory research.

Properties

IUPAC Name

3-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-12(2)16-18-15(25-19-16)11-21-7-9-22(10-8-21)17-13-5-3-4-6-14(13)26(23,24)20-17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQIXTGKYJLREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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